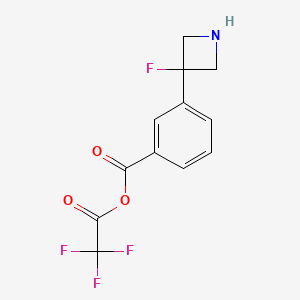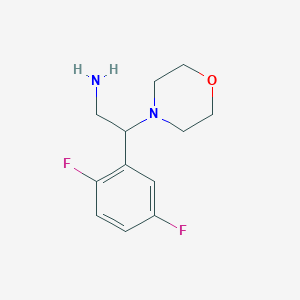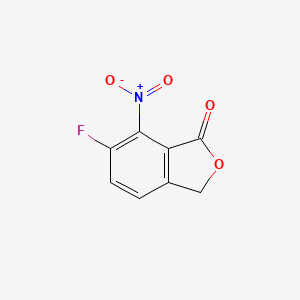
(2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate is a synthetic organic compound that features both trifluoroacetyl and fluoroazetidinyl groups attached to a benzoate moiety. This compound is of interest due to its unique chemical structure, which combines fluorinated groups with a benzoate ester, potentially offering interesting reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-(3-fluoroazetidin-3-yl)benzoic acid, followed by esterification with 2,2,2-trifluoroacetyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and a solvent like dichloromethane to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroazetidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine atoms, which can enhance biological activity.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate involves its interaction with specific molecular targets. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluoroazetidinyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2,2,2-Trifluoroacetyl) 3-(3-chloroazetidin-3-yl)benzoate
- (2,2,2-Trifluoroacetyl) 3-(3-bromoazetidin-3-yl)benzoate
- (2,2,2-Trifluoroacetyl) 3-(3-iodoazetidin-3-yl)benzoate
Uniqueness
(2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate is unique due to the presence of both trifluoroacetyl and fluoroazetidinyl groups. The combination of these groups can impart distinct chemical and biological properties, such as increased stability, enhanced reactivity, and improved biological activity compared to its analogs with different halogen substituents.
Properties
Molecular Formula |
C12H9F4NO3 |
|---|---|
Molecular Weight |
291.20 g/mol |
IUPAC Name |
(2,2,2-trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate |
InChI |
InChI=1S/C12H9F4NO3/c13-11(5-17-6-11)8-3-1-2-7(4-8)9(18)20-10(19)12(14,15)16/h1-4,17H,5-6H2 |
InChI Key |
YBUDTPBJRHANTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=CC=CC(=C2)C(=O)OC(=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl] 2-carbamimidoylpyrrolidine-1-carboxylate](/img/structure/B11816791.png)




![4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B11816809.png)






